molecular formula C10H7NO2S B1288986 5-(Pyridin-4-yl)thiophene-2-carboxylic acid CAS No. 216867-32-2

5-(Pyridin-4-yl)thiophene-2-carboxylic acid

Cat. No.: B1288986
CAS No.: 216867-32-2
M. Wt: 205.23 g/mol
InChI Key: OJOWGMLSJKRJNV-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It consists of a thiophene ring substituted with a pyridine ring at the 4-position and a carboxylic acid group at the 2-position

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , suggesting that this compound may have a similar target.

Mode of Action

If it acts similarly to related compounds, it may inhibit the activity of collagen prolyl-4-hydroxylase , an enzyme involved in collagen biosynthesis. This inhibition could potentially alter the structure and function of collagen in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-4-yl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated thiophene carboxylic acid under palladium catalysis. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, and is carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyridin-4-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-methanol.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

5-(Pyridin-4-yl)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

  • 5-(Pyridin-2-yl)thiophene-2-carboxylic acid
  • 5-(Pyridin-3-yl)thiophene-2-carboxylic acid
  • 5-(Pyridin-4-yl)thiophene-3-carboxylic acid

Comparison:

  • Structural Differences: The position of the pyridine ring and the carboxylic acid group can vary, leading to differences in chemical reactivity and physical properties.
  • Unique Features: 5-(Pyridin-4-yl)thiophene-2-carboxylic acid is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its electronic properties and interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-pyridin-4-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOWGMLSJKRJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620250
Record name 5-(Pyridin-4-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216867-32-2
Record name 5-(Pyridin-4-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(pyridin-4-yl)thiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of the obtained methyl 5-(4-pyridyl)-2-thiophenecarboxylate (410 mg) in ethanol (20 ml) was added 1 N sodium hydroxide solution (4 ml) and the mixture was stirred at room temperature for 2 hours. The reaction solution was concentrated, and the residue was dissolved in water, to which was added 1 N hydrochloric acid (4 ml). The precipitate was filtered, washed with water and dried to give the title compound (363 mg).
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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